N-cyclohexyl-7-[2-(2-hydroxyethoxy)ethyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Catalog No.
S12051957
CAS No.
M.F
C23H29N5O4
M. Wt
439.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-cyclohexyl-7-[2-(2-hydroxyethoxy)ethyl]-6-imino-...

Product Name

N-cyclohexyl-7-[2-(2-hydroxyethoxy)ethyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

IUPAC Name

N-cyclohexyl-7-[2-(2-hydroxyethoxy)ethyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Molecular Formula

C23H29N5O4

Molecular Weight

439.5 g/mol

InChI

InChI=1S/C23H29N5O4/c1-15-6-5-9-28-20(15)26-21-18(23(28)31)14-17(19(24)27(21)10-12-32-13-11-29)22(30)25-16-7-3-2-4-8-16/h5-6,9,14,16,24,29H,2-4,7-8,10-13H2,1H3,(H,25,30)

InChI Key

VMKFJGHFEDOXEM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CCOCCO)C(=O)NC4CCCCC4

N-cyclohexyl-7-[2-(2-hydroxyethoxy)ethyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound characterized by its unique triazatricyclic structure and multiple functional groups. This compound features a cyclohexyl group, a hydroxyethoxy side chain, and imino and carboxamide functionalities that contribute to its chemical reactivity and potential biological activity. The molecular formula is C₁₇H₂₃N₅O₃, and it has a molecular weight of approximately 345.40 g/mol .

The chemical reactivity of N-cyclohexyl-7-[2-(2-hydroxyethoxy)ethyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can be attributed to its functional groups:

  • Imine Formation: The imino group can participate in nucleophilic addition reactions with various electrophiles.
  • Carboxamide Hydrolysis: The carboxamide moiety can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
  • Esterification: Reaction with alcohols can produce esters.

These reactions enable the compound to serve as a precursor for various derivatives that may exhibit altered biological activities.

Research on compounds similar to N-cyclohexyl-7-[2-(2-hydroxyethoxy)ethyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide indicates potential biological activities such as:

  • Antimicrobial Properties: Compounds with similar structures have shown efficacy against various bacterial strains.
  • Anticancer Activity: Some derivatives have demonstrated cytotoxic effects on cancer cell lines.
  • Enzyme Inhibition: The presence of specific functional groups suggests potential inhibition of enzymes involved in metabolic pathways.

Further studies are necessary to elucidate the exact biological mechanisms and therapeutic potentials of this compound.

The synthesis of N-cyclohexyl-7-[2-(2-hydroxyethoxy)ethyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multi-step organic reactions:

  • Formation of the Triazatricyclic Core: This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of Functional Groups: Subsequent reactions can introduce the cyclohexyl group and hydroxyethoxy side chain via nucleophilic substitution or coupling reactions.
  • Final Modifications: The imino and carboxamide functionalities are added in the final steps through condensation reactions.

Each step must be optimized for yield and purity to obtain the desired compound.

N-cyclohexyl-7-[2-(2-hydroxyethoxy)ethyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has potential applications in:

  • Pharmaceutical Development: As a lead compound for developing new antimicrobial or anticancer agents.
  • Chemical Research: As a reagent or intermediate in synthetic organic chemistry.

Its unique structure may also lead to novel applications in materials science or nanotechnology.

Interaction studies involving N-cyclohexyl-7-[2-(2-hydroxyethoxy)ethyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide focus on:

  • Protein Binding: Investigating how this compound interacts with various proteins could reveal its mechanism of action.
  • Receptor Interaction: Understanding its binding affinity to specific receptors may elucidate its biological effects.
  • Metabolic Pathway Analysis: Studying how this compound is metabolized can provide insights into its pharmacokinetics and potential side effects.

Such studies are crucial for assessing the viability of this compound as a therapeutic agent.

Similar compounds include:

  • N-cyclohexylacetamide
    • Structure: Simpler acyclic structure
    • Biological Activity: Limited compared to the target compound
  • N-cyclohexyl-N'-phenylurea
    • Structure: Contains urea functionality
    • Biological Activity: Known for herbicidal properties
  • Cyclohexylmethylamine
    • Structure: A simpler amine
    • Biological Activity: Exhibits stimulant properties but lacks complex functionalities

Uniqueness of N-cyclohexyl-7-[2-(2-hydroxyethoxy)ethyl]-6-imino...

This compound stands out due to its intricate triazatricyclic framework combined with diverse functional groups that enhance its reactivity and potential biological activity compared to simpler analogs.

XLogP3

0.9

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

439.22195442 g/mol

Monoisotopic Mass

439.22195442 g/mol

Heavy Atom Count

32

Dates

Last modified: 08-09-2024

Explore Compound Types